

Spectroscopic Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

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This technical guide provides a comprehensive overview of the spectral data for **2,4,6-trimethylbenzonitrile** (CAS No. 2571-52-0), a key aromatic nitrile derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a substituted aromatic compound with the molecular formula $C_{10}H_{11}N$. Its unique structural features, characterized by a nitrile group flanked by two ortho-methyl groups, lead to distinct spectroscopic signatures.

Understanding these spectral properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. This guide presents a compilation of its 1H NMR, ^{13}C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectral Data Summary

The following sections provide a detailed breakdown of the key spectral data for **2,4,6-trimethylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.93	Singlet	2H	Aromatic H
2.48	Singlet	6H	ortho-CH ₃
2.32	Singlet	3H	para-CH ₃

¹³C NMR (Carbon-13 NMR) Data^[1]

Chemical Shift (δ) ppm	Assignment
142.7	C-CN
141.9	C-CH ₃ (para)
128.1	Aromatic CH
117.6	C≡N
110.2	C-CH ₃ (ortho)
21.5	para-CH ₃
20.6	ortho-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4,6-trimethylbenzonitrile** is characterized by the following key absorption bands.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong, Sharp	C≡N stretch
~2920-2850	Medium	C-H stretch (aliphatic)
~3050-3000	Weak	C-H stretch (aromatic)
~1600, ~1450	Medium	C=C stretch (aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2,4,6-trimethylbenzonitrile** is typically acquired using electron ionization (EI).

Key Mass Spectrometry Data

m/z	Relative Intensity	Assignment
145	High	[M] ⁺ (Molecular Ion)
144	Moderate	[M-H] ⁺
130	High	[M-CH ₃] ⁺
115	Moderate	[M-2CH ₃] ⁺ or [M-H ₂ CN] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: A sample of 5-20 mg of **2,4,6-trimethylbenzonitrile** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly employed. Several hundred to a few thousand scans may be required for adequate signal averaging.

Infrared (IR) Spectroscopy

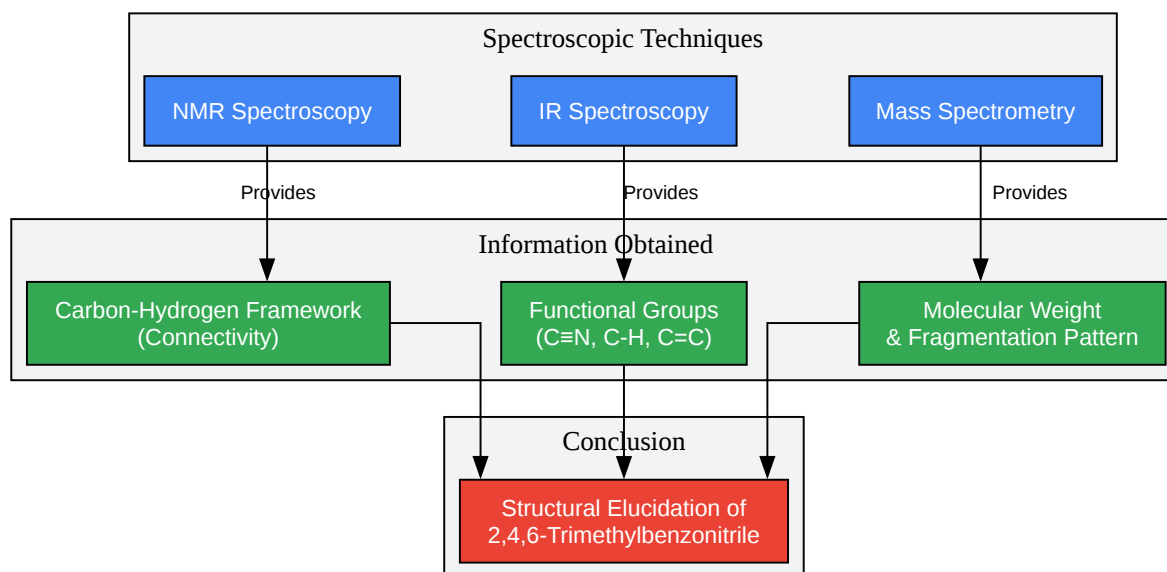
Attenuated Total Reflectance (ATR) FT-IR: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The molecules are ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass analyzer. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 40-200 amu.

Data Interpretation and Structural Elucidation

The combined spectral data provides a clear and unambiguous identification of **2,4,6-trimethylbenzonitrile**.



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Caption: Workflow for the structural elucidation of **2,4,6-trimethylbenzonitrile** using various spectroscopic techniques.

The ^1H NMR spectrum shows two distinct signals for the methyl groups, confirming the unsymmetrical substitution pattern on the aromatic ring, and a singlet for the two equivalent aromatic protons. The ^{13}C NMR spectrum provides the count of unique carbon environments, including the characteristic nitrile carbon signal. The IR spectrum prominently displays the sharp nitrile stretch, a key indicator of this functional group. Finally, the mass spectrum confirms the molecular weight of 145 g/mol and shows a characteristic fragmentation pattern involving the loss of a methyl group. Together, these data points provide a comprehensive spectroscopic fingerprint of **2,4,6-trimethylbenzonitrile**.

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References

- 1. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
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